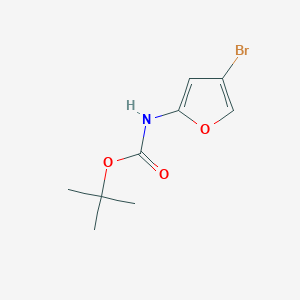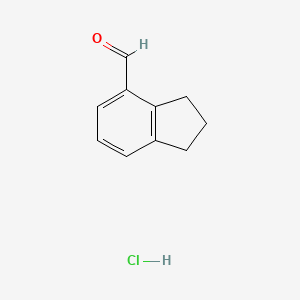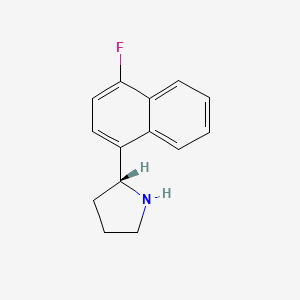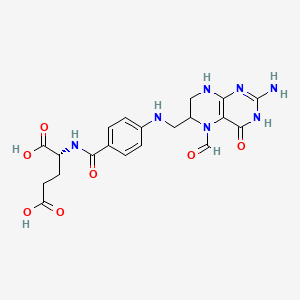
tert-Butyl (4-bromofuran-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-bromofuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom attached to a furan ring, and a carbamate functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromofuran-2-yl)carbamate typically involves the following steps:
Bromination of Furan: The furan ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 4-bromofuran.
Formation of Carbamate: The 4-bromofuran is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using continuous flow reactors to brominate furan efficiently.
Automated Carbamate Formation: Employing automated systems to mix and react 4-bromofuran with tert-butyl isocyanate under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl (4-bromofuran-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Furan derivatives with oxidized functional groups.
Reduction Products: Hydrogenated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step synthesis.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structure and reactivity.
Biological Probes: Used in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-bromofuran-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group, they differ in the substituents attached to the carbamate. For example, tert-Butyl (4-bromobutyl)carbamate has a butyl chain, whereas tert-Butyl (4-bromofuran-2-yl)carbamate has a furan ring.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions each compound can undergo. The furan ring in this compound provides unique reactivity compared to the butyl or phenyl groups in similar compounds.
- Applications: The specific applications of each compound vary based on their structure and reactivity. For instance, this compound may be more suitable for certain pharmaceutical or material science applications due to its unique furan ring.
Propiedades
Fórmula molecular |
C9H12BrNO3 |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-4-6(10)5-13-7/h4-5H,1-3H3,(H,11,12) |
Clave InChI |
FXUZRUFPDSAKKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)













